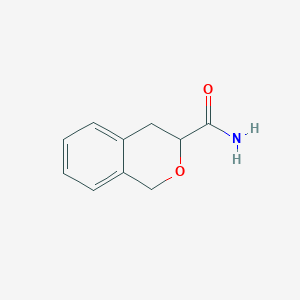

3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-1H-isochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9/h1-4,9H,5-6H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSXFDAVKFWNIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=CC=CC=C21)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3,4 Dihydro 1h 2 Benzopyran 3 Carboxamide

Established Synthetic Routes to the 3,4-Dihydro-1H-2-Benzopyran Scaffold

The formation of the 3,4-dihydro-1H-2-benzopyran ring system is a crucial first step in the synthesis of the target compound. Various methodologies have been established, primarily revolving around cyclization reactions and multi-step synthetic sequences.

Intramolecular cyclization is a prominent strategy for constructing the 3,4-dihydro-1H-2-benzopyran scaffold. One common approach involves the reaction of a substituted phenol (B47542) with an appropriate three-carbon synthon. For instance, the reaction of 4-fluorophenol (B42351) can be initiated by esterification with acetic anhydride, followed by a Fries rearrangement to produce 4-fluoro-2-acetylphenol. This intermediate can then undergo cyclization with diethyl oxalate, which accomplishes acylation, cyclization, and hydrolysis in a single step to yield 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid. Subsequent reduction of this intermediate can lead to the desired saturated heterocyclic ring system.

Another powerful cyclization technique is the hetero-Diels-Alder reaction. This approach involves the reaction of an α,β-unsaturated carbonyl compound with an electron-rich olefin. While not directly forming the benzopyran system in one step, it provides a versatile route to highly functionalized dihydropyrans which can be further elaborated. For example, cycloadditions of 3-aryl-2-benzoyl-2-propenenitriles with N-vinyl-2-oxazolidinone yield diastereomeric 4-aryl-3,4-dihydro-2-(2-oxo-3-oxazolidinyl)-2H-pyrans.

Electrophilic cyclization of substituted propargylic aryl ethers also serves as an efficient method for creating 3,4-disubstituted 2H-benzopyrans. This reaction proceeds under mild conditions using reagents like iodine, iodine monochloride, or phenylselenyl bromide, and is tolerant of a variety of functional groups.

| Cyclization Method | Starting Materials | Key Reagents/Conditions | Product Scaffold |

| Fries Rearrangement followed by Cyclization | 4-Fluorophenol, Acetic Anhydride, Diethyl oxalate | Anhydrous AlCl₃, Heat | 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid |

| Hetero-Diels-Alder Reaction | 3-Aryl-2-benzoyl-2-propenenitriles, N-vinyl-2-oxazolidinone | Heat | 4-Aryl-3,4-dihydro-2-(2-oxo-3-oxazolidinyl)-2H-pyrans |

| Electrophilic Cyclization | Substituted propargylic aryl ethers | I₂, ICl, or PhSeBr | 3,4-Disubstituted 2H-benzopyrans |

Multi-step synthesis provides a more controlled, albeit often longer, route to the 3,4-dihydro-1H-2-benzopyran scaffold. These approaches allow for the precise installation of desired substituents on both the aromatic and pyran rings. A typical multi-step sequence might begin with a readily available substituted benzene (B151609) derivative, which is then elaborated through a series of reactions to introduce a side chain capable of undergoing cyclization.

For example, a multi-step synthesis could involve the initial formylation of a substituted phenol, followed by a Knoevenagel condensation with an active methylene (B1212753) compound to introduce a three-carbon chain. Subsequent reduction and intramolecular cyclization would then yield the desired 3,4-dihydro-1H-2-benzopyran ring system. The advantage of such an approach is the ability to systematically modify the structure at various stages of the synthesis, allowing for the creation of a diverse library of analogues.

Continuous-flow systems are also being increasingly utilized for multi-step syntheses, offering benefits such as improved reaction control, efficiency, and scalability. Such systems can facilitate sequential transformations, minimizing the need for isolation and purification of intermediates.

Approaches for Carboxamide Moiety Introduction at C-3

Once the 3,4-dihydro-1H-2-benzopyran scaffold is in hand, the next critical step is the introduction of the carboxamide group at the C-3 position. A common and direct method involves the amidation of a C-3 carboxylic acid precursor. The synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, for instance, provides a key intermediate that can be converted to the corresponding carboxamide. researchgate.net

The formation of the amide bond is typically achieved by activating the carboxylic acid. luxembourg-bio.comnih.govresearchgate.net This can be done by converting the carboxylic acid to a more reactive species such as an acyl chloride or by using a variety of coupling reagents. luxembourg-bio.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. luxembourg-bio.com The activated carboxylic acid is then reacted with ammonia (B1221849) or an appropriate amine to furnish the desired carboxamide.

An alternative strategy involves the hydrolysis of a nitrile group at the C-3 position. While not a direct introduction of a carboxamide, the synthesis of cyanated precursors can be a viable route, as the nitrile can be subsequently converted to a primary amide under acidic or basic conditions.

| Method | Precursor | Key Reagents/Conditions | Product |

| Amidation of Carboxylic Acid | 3,4-Dihydro-1H-2-benzopyran-3-carboxylic acid | SOCl₂ or (COCl)₂, followed by NH₃; or DCC/HOBt, NH₃ | 3,4-Dihydro-1H-2-benzopyran-3-carboxamide |

| Nitrile Hydrolysis | 3,4-Dihydro-1H-2-benzopyran-3-carbonitrile | H₂SO₄/H₂O or H₂O₂/NaOH | This compound |

Derivatization Strategies for this compound Analogues

The development of analogues of this compound is crucial for structure-activity relationship studies. Derivatization can be achieved by modifying substituents on the aromatic ring, the pyran ring, or the carboxamide nitrogen.

The nature and position of substituents on the benzopyran scaffold can significantly influence both the efficiency of the synthetic route and the physicochemical properties of the final molecule. Electron-donating or electron-withdrawing groups on the aromatic ring can affect the reactivity of intermediates in cyclization reactions. For example, in the synthesis of 3-aryl-3H-benzopyran-based amide derivatives, the electronic nature of the aryl group can impact the reaction yields and the biological activity of the final products. nih.gov

Since the C-3 position of this compound is a stereocenter, the synthesis of enantiomerically pure compounds is often desired for pharmacological evaluation. Stereoselective synthesis can be achieved through several strategies.

One approach is the use of chiral starting materials. For instance, the synthesis of enantiomerically pure 3-amino-3,4-dihydro-2H-1-benzopyrans has been accomplished starting from optically active precursors. These chiral amino-benzopyrans can then be converted to the corresponding carboxamides while retaining the stereochemical integrity at C-3.

Another strategy involves the use of chiral catalysts or reagents to induce asymmetry during the synthesis. Asymmetric cyclization reactions, such as enantioselective hetero-Diels-Alder reactions, can establish the stereochemistry of the pyran ring early in the synthetic sequence.

A diastereoselective approach has been developed for the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides. nih.govsemanticscholar.org This method involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium, leading to the formation of a single diastereomer. nih.govsemanticscholar.org This strategy highlights the potential for controlling stereochemistry in the synthesis of related dihydropyran carboxamides.

| Stereoselective Strategy | Description | Example |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials. | Synthesis from chiral 3-amino-3,4-dihydro-2H-1-benzopyrans. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a key reaction step. | Enantioselective hetero-Diels-Alder reaction to form the pyran ring. |

| Diastereoselective Synthesis | A reaction that favors the formation of one diastereomer over others. | Reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes. nih.govsemanticscholar.org |

Reaction Mechanisms in this compound Synthesis

The synthesis of this compound and related functionalized 3,4-dihydro-2H-pyran-4-carboxamides can be achieved through a notable diastereoselective approach. This method is based on the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles, which are adducts of tetracyanoethylene (B109619) (TCNE) and ketones, with various aldehydes in an acidic medium. nih.govbeilstein-journals.org The reaction proceeds with exceptional diastereoselectivity, yielding only one diastereomer of the final product. semanticscholar.org

A key feature of this transformation is the formation of an intermediate, a 2,7-dioxabicyclo[3.2.1]octane derivative. beilstein-journals.org From this intermediate, two plausible mechanistic pathways have been proposed for the formation of the final 3,4-dihydro-2H-pyran-4-carboxamide structure. beilstein-journals.orgsemanticscholar.org

Pathway I involves an acid-catalyzed addition of water to the imino group of the bicyclic intermediate. This is likely followed by decyclization and subsequent dehydration processes to yield the final carboxamide product. beilstein-journals.org

Pathway II suggests a different route that does not involve the participation of water. In this mechanism, the nitrogen atom of the imino group is protonated, forming an iminium salt. This is followed by the decyclization of the iminolactone ring to form the product. semanticscholar.org Experimental evidence, such as conducting the reaction under anhydrous conditions with dry trifluoroacetic acid, supports Pathway II as the more probable mechanism. semanticscholar.org This pathway highlights an unusual resistance of the imine moiety to hydrolysis in an aqueous acidic environment. beilstein-journals.orgsemanticscholar.org

A critical aspect of the carboxamide group formation is a phenomenon known as a carbonyl-assisted carbonitrile hydration effect (CACHE). The carbonyl group, through the formation of a hemiketal intermediate, provides a hydroxyl group that cyclizes in a regiospecific manner onto a spatially close cyano group, leading to the formation of the carboxamide. semanticscholar.org

| Pathway | Key Steps | Role of Water | Supporting Evidence |

|---|---|---|---|

| Pathway I | 1. Formation of 2,7-dioxabicyclo[3.2.1]octane intermediate. 2. Acid-catalyzed addition of water to the imino group. 3. Decyclization and dehydration. | Required | Considered a probable pathway in aqueous acidic media. beilstein-journals.org |

| Pathway II | 1. Formation of 2,7-dioxabicyclo[3.2.1]octane intermediate. 2. Protonation of the imino nitrogen to form an iminium salt. 3. Decyclization of the iminolactone ring. | Not required | Successful reaction under anhydrous conditions supports this mechanism. semanticscholar.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact and enhance sustainability. mdpi.com While specific studies on the green synthesis of this compound are not extensively detailed in the provided context, the principles can be applied based on methodologies for synthesizing related pyran and benzopyran structures. nih.govbenthamdirect.com Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com

Key green chemistry approaches applicable to the synthesis of this compound include the use of heterogeneous, reusable catalysts, employing environmentally benign solvents, and utilizing energy-efficient reaction conditions. nih.govnih.gov For instance, the synthesis of related dihydro semanticscholar.orgbenzopyrano[h] semanticscholar.orgbenzopyrans has been successfully achieved using a magnetically separable Fe3O4@TiO2 nanocomposite catalyst in an aqueous medium, which aligns with green chemistry principles by allowing for easy catalyst recovery and use of a safe solvent. benthamdirect.com

Multicomponent reactions (MCRs) are another cornerstone of green synthesis, as they can improve atom economy by combining several steps into a single pot operation, thereby reducing waste and energy consumption. nih.gov The development of synthetic routes that utilize biocatalysis, with enzymes operating in aqueous media, represents a significant advancement in sustainable chemistry. mdpi.com Furthermore, avoiding the use of volatile and toxic aromatic chlorinated solvents is a crucial consideration. nih.gov The ideal synthesis would involve solvent-free conditions or the use of green solvents like water or ionic liquids. nih.gov

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Prevention of Waste | Designing synthetic pathways that produce minimal byproducts. | Reduces pollution and disposal costs. nih.gov |

| Atom Economy | Employing reactions like multicomponent reactions where most atoms from the reactants are incorporated into the final product. nih.gov | Maximizes the efficiency of the synthesis. nih.gov |

| Use of Catalysis | Utilizing reusable heterogeneous or biocatalysts instead of stoichiometric reagents. mdpi.comnih.gov | Increases reaction efficiency and reduces waste. nih.gov |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water, ethanol, or performing reactions under solvent-free conditions. benthamdirect.comnih.gov | Minimizes environmental and health impacts. mdpi.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Reduces energy consumption and associated costs. nih.gov |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources. | Decreases reliance on finite petrochemical resources. nih.gov |

Structural Characterization and Conformational Analysis of 3,4 Dihydro 1h 2 Benzopyran 3 Carboxamide

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic analysis is fundamental to the structural elucidation of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary data that, when combined, allow for the unambiguous assignment of a molecule's constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) experiments, it is possible to map out the complete atomic connectivity of 3,4-dihydro-1H-2-benzopyran-3-carboxamide.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct protons, their chemical environment, and their spatial proximity to neighboring protons. For this compound, the spectrum would exhibit characteristic signals corresponding to the aromatic protons, the protons of the dihydropyran ring, and the amide protons. The aromatic protons typically appear as a complex multiplet pattern in the downfield region. The protons on the stereogenic center (C3) and the adjacent methylene (B1212753) groups (C1 and C4) would show specific splitting patterns (e.g., doublets of doublets, triplets) due to spin-spin coupling, which is crucial for establishing their connectivity. The two protons of the primary amide (-CONH₂) may appear as two distinct, often broad, signals due to the restricted rotation around the C-N bond. beilstein-journals.orgcore.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be characterized by a signal for the carbonyl carbon of the amide group at the low-field end (typically >165 ppm). nih.gov Signals for the aromatic carbons and the aliphatic carbons of the benzopyran ring would appear in their respective characteristic regions. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. scielo.br

Advanced 2D NMR techniques are employed for unequivocal assignment. scielo.br For instance, a COSY (Correlation Spectroscopy) experiment would confirm proton-proton couplings within the dihydropyran ring, while HMQC (Heteronuclear Multiple Quantum Coherence) would correlate each proton signal with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments provide information about longer-range (2-3 bond) correlations, which is vital for connecting the different structural fragments of the molecule. scielo.br

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic-H | ~6.8 - 7.5 | Multiplet (m) |

| C1-H₂ (OCH₂) | ~4.5 - 5.0 | Singlet (s) or AB quartet |

| C4-H₂ | ~2.8 - 3.2 | Multiplet (m) |

| C3-H | ~3.5 - 4.0 | Multiplet (m) |

| Amide-H₂ (NH₂) | ~7.0 - 8.5 | Two broad singlets (br s) |

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Amide C=O | ~168 - 175 |

| Aromatic-C | ~115 - 160 |

| C1 (OCH₂) | ~65 - 75 |

| C3 | ~40 - 50 |

| C4 | ~25 - 35 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. uobasrah.edu.iq The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The primary amide group is identified by a pair of N-H stretching bands in the 3200-3400 cm⁻¹ region, a strong C=O stretching absorption (Amide I band) around 1650 cm⁻¹, and an N-H bending absorption (Amide II band) near 1620 cm⁻¹. Other significant peaks would include those for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and C-O-C stretching of the ether linkage in the benzopyran ring. beilstein-journals.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The mass spectrum also reveals fragmentation patterns that can help to confirm the structure. For this compound, the molecular ion peak [M]⁺ would be observed, and key fragmentation pathways could include the loss of the carboxamide group or cleavage of the dihydropyran ring. nist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | ~3200 - 3400 (two bands) |

| Aromatic (C-H) | Stretching | ~3010 - 3100 |

| Aliphatic (C-H) | Stretching | ~2850 - 2960 |

| Amide (C=O) | Stretching (Amide I) | ~1650 - 1680 |

| Amide (N-H) | Bending (Amide II) | ~1600 - 1640 |

| Ether (C-O-C) | Stretching | ~1050 - 1250 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing the molecule's conformation. For a chiral molecule like this compound, X-ray analysis of a single crystal of one enantiomer allows for the determination of its absolute configuration (R or S). nih.gov

The crystal structure analysis also elucidates the packing of molecules in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. The primary amide group is a strong hydrogen bond donor (N-H) and acceptor (C=O), and it is expected to play a dominant role in the crystal packing, potentially forming dimers or extended networks through N-H···O=C hydrogen bonds. nih.govnih.gov This information is crucial for understanding the solid-state properties of the compound.

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Triclinic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |

| Bond Lengths (Å) & Angles (°) | Precise geometric parameters of the molecule |

| Torsional Angles (°) | Defines the conformation of the ring and substituents |

| Hydrogen Bond Geometry | Details of intermolecular interactions stabilizing the crystal structure |

Conformational Preferences and Stereochemical Aspects of this compound

The 3,4-dihydro-1H-2-benzopyran ring system is not planar. The presence of sp³-hybridized carbon atoms at positions 3 and 4 means the six-membered dihydropyran ring will adopt a non-planar conformation to alleviate torsional and angle strain. Typically, such rings exist in a half-chair or sofa conformation. The specific preferred conformation is dictated by the nature and position of substituents.

The key stereochemical feature of this compound is the chiral center at the C3 position. Therefore, the compound exists as a pair of enantiomers: (3R)- and (3S)-. The substituent at this position, the carboxamide group, can adopt either an axial or an equatorial orientation relative to the mean plane of the ring.

In general, bulky substituents prefer to occupy the equatorial position to minimize unfavorable 1,3-diaxial steric interactions. nih.gov It is therefore highly probable that the thermodynamically most stable conformer of this compound features the carboxamide group in an equatorial or pseudo-equatorial position. The exact conformational equilibrium can be influenced by solvent effects and potential intramolecular hydrogen bonding. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to calculate the relative energies of different possible conformers and to predict the most stable geometry. nih.govresearchgate.net

Structure Activity Relationship Sar and Molecular Design in 3,4 Dihydro 1h 2 Benzopyran 3 Carboxamide Research

Elucidating Key Pharmacophoric Features of 3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE Derivatives

The foundational structure of this compound derivatives contains several key pharmacophoric features essential for their biological activity. A pharmacophore is the specific three-dimensional arrangement of atoms or functional groups necessary for a molecule to interact with a specific biological target and trigger a response. For this class of compounds, the core pharmacophore generally consists of the benzopyran nucleus, which includes a hydrogen bond acceptor (the ether oxygen in the pyran ring), an aromatic region (the benzene (B151609) ring), and a hydrogen bond donor/acceptor site at the 3-position, represented by the carboxamide group.

The partially saturated dihydropyran ring imparts a specific conformational rigidity to the molecule, which is crucial for orienting the substituents in a precise spatial arrangement for optimal receptor binding. The carboxamide moiety at the C3 position is a critical feature, capable of participating in multiple hydrogen bonding interactions as both a donor (N-H) and an acceptor (C=O). This allows for strong and specific binding to target macromolecules. The benzene ring provides a scaffold for hydrophobic interactions and can be substituted to modulate electronic properties and steric bulk, further refining the molecule's interaction with its biological target.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on related benzopyran derivatives have provided insights into the molecular interactions and structural features that influence biological activity. nih.gov These models help in predicting the activity of untested compounds and guide further synthetic efforts to develop more potent derivatives. nih.gov

Impact of Substitutions on Molecular Interactions and Biological Recognition

Aromatic Ring Modifications and their SAR Implications

Modifications to the aromatic ring of the benzopyran nucleus are a critical aspect of SAR studies. The introduction of substituents can alter the electronic and steric properties of the molecule, influencing its binding affinity and selectivity. For instance, in studies of related 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, it was found that electron-donating groups, such as a methoxy (B1213986) group (OMe), on the aromatic ring improved antiproliferative activities compared to unsubstituted analogues. nih.gov

Similarly, selective methylation of a phenolic hydroxyl group on the aromatic ring of a related 1H-2-benzopyran-1-one derivative resulted in only a small decrease in activity, indicating that some modifications are well-tolerated. nih.gov The position of the substituent is also crucial. Research on 3-amino-3,4-dihydro-2H-1-benzopyran derivatives showed that 5-alkoxy groups were incorporated to evaluate their effect on receptor affinity. nih.gov These findings suggest that the electronic landscape of the aromatic ring plays a significant role in molecular recognition, and strategic placement of electron-donating or electron-withdrawing groups can fine-tune the biological response.

Side Chain Modifications and their SAR Implications

The side chain, particularly the N-substituent of the carboxamide group at the C3 position, offers a versatile point for modification to explore the SAR. The size, lipophilicity, and hydrogen-bonding capacity of this substituent can dramatically impact biological activity.

In analogous 3,4-dihydro-3-amino-2H-1-benzopyran derivatives, modifications of the extracyclic amino substituents and the length of alkyl side chains were explored. nih.gov It was found that compounds possessing imido or sulfonamido functional groups with a side chain length of four methylenes exhibited the best affinity and selectivity for 5-HT1A receptors. nih.gov In another study, converting a side-chain carboxyl group to an amide was shown to cause a considerable increase in both activity and toxicity, highlighting the profound impact of this functional group. nih.gov

Conversely, extending the side chain at the 3-position in certain tetrahydro-pyran analogues resulted in a loss of activity, suggesting that there is an optimal size and conformation for the side chain that fits the binding pocket of the target receptor. nih.gov

Table 1: Impact of Side Chain Modifications on Receptor Affinity in Related 3,4-dihydro-3-amino-2H-1-benzopyran Derivatives

| Compound | Side Chain Modification | Target Receptor | Affinity (Ki, nM) |

|---|---|---|---|

| 9g | Butyl chain with phthalimide (B116566) group | 5-HT1A | High |

| 9k | Butyl chain with saccharin (B28170) group | 5-HT1A | High |

| 15b | Butyl chain with methanesulfonamide (B31651) group | 5-HT1A | High |

| 15d | Butyl chain with benzenesulfonamide (B165840) group | 5-HT1A | High |

Data synthesized from studies on related benzopyran structures to illustrate SAR principles. nih.gov

Stereochemistry and Enantiomeric Effects on SAR

The C3 carbon of the this compound scaffold is a chiral center, meaning the molecule can exist as a pair of enantiomers (non-superimposable mirror images). youtube.com In a chiral biological environment, such as the human body, these enantiomers can exhibit significantly different pharmacological behaviors. nih.gov

It is a well-established principle in medicinal chemistry that biological activity often resides predominantly in one enantiomer, known as the eutomer, while the other, the distomer, may be less active, inactive, or even contribute to undesirable side effects. researchgate.net For example, in studies of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives, after resolving the racemic mixture, the dextrorotatory (+) enantiomers consistently showed better affinity and selectivity for 5-HT1A receptors. nih.gov Similarly, research on 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine, another class of compounds with a chiral center, revealed that the dopaminergic activity resided almost exclusively in the R-isomer. nih.gov

This enantiomeric specificity underscores the importance of the three-dimensional structure of the drug molecule for its interaction with a chiral receptor binding site. The precise spatial orientation of the carboxamide group and other substituents, dictated by the stereochemistry at C3, is critical for achieving the optimal fit and desired biological effect.

Rational Design of this compound Libraries

The rational design of compound libraries is a cornerstone of modern drug discovery, moving beyond trial-and-error synthesis to a more targeted approach. Based on a thorough understanding of the SAR for this compound derivatives, new libraries can be designed to systematically probe the chemical space around the core scaffold and optimize for potency, selectivity, and pharmacokinetic properties.

The design process begins with the identified pharmacophore. By keeping the core benzopyran structure and the C3-carboxamide group constant, libraries can be generated by varying the substituents on the aromatic ring and the nitrogen of the carboxamide. For instance, starting from a lead compound, computational methods like 3D molecular similarity and electrostatic complementary methods can be used to design novel derivatives with enhanced potency. nih.gov This approach led to a 7400-fold boost in potency for a series of DPP-4 inhibitors derived from a related natural product. nih.gov

The SAR data dictates the types of modifications to explore. For example, knowing that electron-donating groups on the aromatic ring are beneficial could lead to a library focusing on various alkoxy and alkyl substitutions at different positions. nih.gov Similarly, understanding the optimal length and nature of the carboxamide side chain can guide the synthesis of a focused library of amides with varying N-substituents to maximize target engagement. nih.gov Given the critical role of stereochemistry, asymmetric synthesis or chiral separation techniques are employed to produce single enantiomers for evaluation, ensuring that the more active stereoisomer is identified and developed. researchgate.netnih.gov

Mechanistic Investigations of 3,4 Dihydro 1h 2 Benzopyran 3 Carboxamide Molecular Interactions

Identification and Characterization of Putative Molecular Targets

There is no publicly available scientific literature identifying or characterizing putative molecular targets for 3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE.

Enzyme Inhibition Studies (e.g., Monoamine Oxidases)

No studies were found that investigated the inhibitory effects of this compound on enzymes, including monoamine oxidases. While derivatives of the structurally related 3,4-dihydro-2(1H)-quinolinone have been evaluated as inhibitors of monoamine oxidase, this information is not directly applicable to the subject compound.

Receptor Binding Profiling (e.g., Serotonin (B10506) Receptors)

A search of scientific databases yielded no receptor binding profiling data for this compound. Although various derivatives of 3,4-dihydro-3-amino-2H-1-benzopyran have been assessed for their affinity to serotonin receptors, particularly the 5-HT1A subtype, no such information exists for the specific carboxamide derivative . nih.govnih.gov

Cellular and Subcellular Effects in In Vitro Research Models

There is a lack of published in vitro research on the cellular and subcellular effects of this compound. Studies on cell lines to determine effects such as cytotoxicity, changes in cell signaling, or other cellular mechanisms have not been reported for this compound. While research on other benzopyran derivatives has been conducted, these findings cannot be extrapolated to the specific compound of interest.

In Vivo Pharmacological Studies in Animal Models (excluding therapeutic/clinical outcomes)

No in vivo pharmacological studies in animal models for this compound have been found in the public domain. Consequently, there is no information on its pharmacokinetic properties or its effects on physiological systems in living organisms.

Investigating Biochemical Pathways

In the absence of any in vitro or in vivo studies, there is no information available on the biochemical pathways that may be modulated by this compound.

Research on this compound: A Gap in Mechanistic and In Vivo Studies

Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of published research specifically investigating the molecular interactions and corresponding phenotypic responses in animal models for the chemical compound This compound .

Extensive searches of scholarly databases and scientific journals did not yield any studies that directly analyze the mechanistic pathways of this specific compound or link its molecular-level interactions to observable effects in in vivo animal studies. While research exists for structurally related benzopyran and carboxamide derivatives, the unique configuration of this compound remains uncharacterized in the context of animal model responses.

This lack of available data prevents a detailed analysis and the creation of data tables as requested. The scientific community has yet to publish findings that would elucidate the correlation between the molecular interactions of this particular compound and any resulting physiological or behavioral changes in animal models. Therefore, the requested section on this topic cannot be generated at this time.

Computational and Theoretical Approaches to 3,4 Dihydro 1h 2 Benzopyran 3 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of 3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE. jksus.org These methods provide a detailed understanding of the molecule's stability, reactivity, and spectroscopic properties. eurjchem.com

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. researchgate.net The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap implies lower reactivity and higher kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP) : The MEP surface map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. This is critical for understanding how the molecule might interact with biological targets. nih.gov

Global Reactivity Descriptors : Parameters such as electronegativity, chemical hardness, and softness are calculated from FMO energies. These descriptors provide quantitative measures of the molecule's reactivity and are often correlated with its biological activity. nih.gov

| Descriptor | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability. |

| LUMO Energy | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic reactions and hydrogen bonding. |

| Chemical Hardness | Measures resistance to change in electron distribution. |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

To explore the therapeutic potential of this compound, molecular docking and molecular dynamics (MD) simulations are employed to study its interactions with specific biological targets, such as enzymes or receptors. nih.govnih.gov

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The process involves placing the this compound molecule into the binding site of a receptor and evaluating the binding affinity using a scoring function. thesciencein.org This analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. Studies on analogous carboxamide derivatives have shown that the carboxamide moiety frequently participates in crucial hydrogen bonding with amino acid residues in the active site. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time, offering insights into its stability and conformational changes. mdpi.comdntb.gov.ua Starting from the docked pose, an MD simulation calculates the motion of atoms in the system, providing a more realistic representation of the biological environment. nih.gov Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD) : To assess the stability of the protein-ligand complex throughout the simulation. researchgate.net

Root Mean Square Fluctuation (RMSF) : To identify the flexibility of specific amino acid residues upon ligand binding. researchgate.net

Interaction Analysis : To monitor the persistence of hydrogen bonds and other key interactions over the simulation period, confirming the stability of the binding mode predicted by docking.

| Step | Description | Purpose |

|---|---|---|

| 1. System Preparation | Prepare protein and ligand structures, add solvent and ions. | Create a realistic biological environment for simulation. |

| 2. Molecular Docking | Predict the binding pose of the ligand in the protein's active site. | Identify potential binding modes and key interactions. |

| 3. Energy Minimization | Relax the system to remove steric clashes. | Achieve a low-energy starting conformation. |

| 4. MD Simulation | Simulate the atomic motions of the complex over time. | Assess the stability and dynamics of the ligand-protein interaction. |

| 5. Trajectory Analysis | Calculate RMSD, RMSF, and analyze interactions. | Quantify stability, flexibility, and binding mechanisms. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jksus.org For analogues of this compound, a QSAR model can predict the activity of new derivatives and guide the design of more potent compounds.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. brieflands.com These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors : Related to the 2D representation of the molecule.

Geometrical descriptors : Based on the 3D structure, such as molecular surface area.

Electronic descriptors : Derived from quantum chemical calculations (e.g., HOMO/LUMO energies).

Physicochemical descriptors : Such as lipophilicity (logP) and van der Waals surface area. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity. brieflands.com A robust QSAR model, validated internally and externally, can be a powerful predictive tool. researchgate.net For benzopyran derivatives, studies have shown that properties like hydrophobicity and the van der Waals surface area of specific atom groups can be critical for activity. nih.gov

Predictive Modeling for Novel this compound Analogues

Building upon QSAR and docking results, predictive models can be developed to design novel analogues of this compound with potentially improved properties. researchgate.net One powerful approach is pharmacophore modeling. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target.

By aligning a set of active analogues, a common pharmacophore hypothesis can be generated. researchgate.net This model serves as a 3D query to design new molecules that fit the required spatial and electronic features. The designed analogues can then be evaluated using the previously developed QSAR model to predict their biological activity before undertaking chemical synthesis, thereby prioritizing the most promising candidates. This integrated approach of using docking, QSAR, and pharmacophore modeling creates a robust framework for the rational design of new therapeutic agents. researchgate.net

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This method is significantly faster and more cost-effective than traditional high-throughput screening.

For this compound, a virtual library can be designed by creating a collection of derivatives with various substituents on the benzopyran ring or the carboxamide group. This library can then be screened against a specific protein target using methods like:

Ligand-based virtual screening : Using a pharmacophore model or the structure of a known active compound as a template to find similar molecules in a database. researchgate.net

Structure-based virtual screening : Docking all compounds from the virtual library into the target's binding site and ranking them based on their predicted binding affinity. researchgate.net

This process helps to narrow down a large collection of potential compounds to a manageable number of promising "hits" for further experimental testing. mdpi.com Publicly available databases such as ZINC and PubChem, which contain millions of compounds, are often used in these screening campaigns. mdpi.com

Advanced Research Applications and Future Directions for 3,4 Dihydro 1h 2 Benzopyran 3 Carboxamide

3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE as a Synthetic Intermediate

The this compound framework serves as a crucial starting point for the synthesis of a variety of more complex and biologically active molecules. Its inherent chemical functionalities allow for strategic modifications, leading to the development of novel compounds with potential therapeutic applications.

One of the significant applications of this scaffold is in the synthesis of derivatives with targeted biological activities. For instance, a series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives have been prepared to explore their affinity for 5-HT1A receptors, which are implicated in anxiety disorders. nih.gov These synthetic efforts involve modifications to the amino substituents and the length of alkyl side chains to optimize receptor binding and selectivity. nih.gov The ultimate goal of such derivatization is to identify potent and selective ligands that could be developed into anxiolytic agents. nih.gov

Furthermore, the core structure is utilized in the creation of hybrid molecules, where it is combined with other pharmacologically active moieties. This approach aims to develop compounds with enhanced efficacy or novel mechanisms of action. For example, research has focused on synthesizing benzopyran derivatives that could act as anti-tubercular agents. researchgate.net By functionalizing the benzopyran ring system, researchers can fine-tune the molecule's properties to improve its interaction with biological targets. researchgate.net

The versatility of the this compound core is also evident in its use for creating diverse chemical libraries for high-throughput screening. The ability to readily introduce various substituents allows for the generation of a wide range of analogs, which can then be tested against different biological targets to identify new lead compounds for drug discovery.

Integration of this compound into Complex Molecular Systems

The integration of the this compound moiety into larger, more complex molecular architectures is a key strategy in the development of novel compounds with specialized functions. This integration often involves multi-step synthetic sequences where the benzopyran unit acts as a foundational building block.

A notable example is the diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides. nih.govsemanticscholar.org This process utilizes available 4-oxoalkane-1,1,2,2-tetracarbonitriles which, through a reaction with aldehydes in an acidic medium, lead to the formation of complex pyran-4-carboxamide molecules. nih.govsemanticscholar.org A key feature of this reaction is the ability to introduce a variety of substituents at different positions of the pyran cycle, allowing for the design of structurally diverse molecules. nih.govbeilstein-journals.org

The development of hybrid compounds represents another significant area of research. For instance, benzopyran-4-one has been conjugated with isoxazole (B147169) to create hybrid molecules with potential antiproliferative activity. nih.gov This synthetic strategy involves linking the two heterocyclic systems through various chemical linkers, such as ester or amide bonds, to explore how these modifications influence biological activity. nih.gov The goal is to generate new chemical entities that are more pharmaceutically active than their individual components. mdpi.com

These examples highlight the importance of the this compound scaffold in constructing intricate molecular systems with tailored properties. The ability to incorporate this unit into larger structures opens up avenues for discovering new therapeutic agents and functional materials.

Emerging Methodologies in the Study of this compound

The study of this compound and its derivatives is continuously evolving with the advent of new synthetic and analytical techniques. These emerging methodologies are crucial for the efficient synthesis of complex derivatives and for gaining a deeper understanding of their structure-activity relationships.

Modern synthetic methods for constructing related dihydropyran systems often focus on efficiency and stereocontrol. An efficient diastereoselective approach has been developed for the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides. beilstein-journals.org This method is based on the reaction of readily available starting materials and allows for the introduction of diverse substituents. beilstein-journals.org Such methodologies are vital for creating libraries of compounds for biological screening.

In the realm of creating hybrid molecules, innovative synthetic strategies are being employed. For example, the fusion of benzopyran-4-one and isoxazole scaffolds into a single framework has been explored to generate new hybrid compounds. mdpi.com This approach, which had not been extensively studied previously, involves investigating different chemical linkers to connect the two moieties, thereby creating novel chemical entities with potentially enhanced biological activity. mdpi.com

Computational methods are also playing an increasingly important role. Theoretical quantum and thermodynamical calculations are being used to predict the properties and potential activity of newly designed compounds. mdpi.com These in silico studies can help in prioritizing synthetic targets and in understanding the molecular basis of their biological actions. For instance, computational docking studies are used to predict the binding affinity of benzopyran derivatives to their target proteins, providing insights that can guide further optimization. researchgate.net

The table below summarizes some of the emerging methodologies and their applications in the study of related benzopyran structures.

| Methodology | Application | Key Findings |

| Diastereoselective Synthesis | Synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides | Enables the creation of structurally diverse molecules with high stereocontrol. beilstein-journals.org |

| Hybrid Molecule Synthesis | Fusion of benzopyran-4-one and isoxazole scaffolds | Generation of novel compounds with potential antiproliferative activity. mdpi.com |

| Computational Chemistry | Prediction of antioxidant activity of hydroxyphenyl–thiazole–coumarin hybrids | Identification of promising antioxidant candidates based on theoretical calculations. mdpi.com |

| Molecular Docking | Evaluation of anti-tubercular activity of benzopyran derivatives | Prediction of binding affinities to target proteins, guiding the design of more potent inhibitors. researchgate.net |

Challenges and Opportunities in this compound Research

Research on this compound and its derivatives, while promising, faces several challenges that also present significant opportunities for future investigation.

A primary challenge lies in the development of highly selective and efficient synthetic methods. While progress has been made, the synthesis of specific stereoisomers and complex derivatives can still be a multi-step and low-yielding process. There is a continuous need for novel catalytic systems and reaction conditions that can provide access to a wider range of structurally diverse compounds with high purity and yield.

Another challenge is the comprehensive understanding of the structure-activity relationships (SAR) of these compounds. While numerous derivatives have been synthesized and tested, a clear and predictive SAR model is often lacking. This is partly due to the complex interplay of various structural features that contribute to biological activity. More systematic studies, combining synthesis, biological evaluation, and computational modeling, are needed to elucidate the key determinants of activity and selectivity.

The translation of promising in vitro results into in vivo efficacy and clinical applications is a major hurdle. Many compounds that show potent activity in cell-based assays fail in animal models due to poor pharmacokinetic properties, toxicity, or lack of efficacy. Future research should focus on optimizing the drug-like properties of these molecules, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

Despite these challenges, the field is ripe with opportunities. The versatility of the this compound scaffold makes it an attractive starting point for the discovery of new drugs for a wide range of diseases. The development of novel synthetic methodologies, particularly those that are environmentally friendly and scalable, will be crucial for advancing this field.

Furthermore, the application of cutting-edge analytical techniques, such as advanced NMR spectroscopy and mass spectrometry, will be instrumental in characterizing new compounds and their interactions with biological targets. The integration of computational tools, from molecular docking to artificial intelligence-driven drug design, will undoubtedly accelerate the discovery and optimization of new therapeutic agents based on this privileged scaffold. The exploration of new biological targets for these compounds also represents a significant area for future research, potentially leading to first-in-class medicines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-dihydro-1H-2-benzopyran-3-carboxamide derivatives, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted benzopyran precursors and carboxamide-forming agents. For example, carbon suboxide (C₃O₂) has been used to react with 2-hydroxybenzamides to form benzopyran-carboxamide derivatives under controlled anhydrous conditions . Purity is validated via chromatography (HPLC, TLC) and spectroscopic techniques (¹H/¹³C NMR, IR). Key impurities arise from incomplete cyclization or side reactions, requiring iterative recrystallization in ethanol or acetonitrile .

Q. How can structural ambiguity in this compound derivatives be resolved using analytical methods?

- Methodological Answer : X-ray crystallography is definitive for resolving stereochemical ambiguities. For routine analysis, ¹H-NMR coupling constants (e.g., J = 5.37 Hz for diastereotopic protons) and 2D-COSY confirm spatial relationships . Mass spectrometry (HR-MS) with DART ionization provides accurate molecular ion data (e.g., m/z 337.0659 for C₁₇H₁₈ClO₃S derivatives) . IR spectroscopy identifies carbonyl stretches (~1680–1720 cm⁻¹) critical for confirming carboxamide functionality .

Q. What are the primary challenges in scaling up laboratory-scale synthesis of this compound?

- Methodological Answer : Key challenges include maintaining regioselectivity during cyclization and minimizing byproducts like dimerized intermediates. Pilot-scale reactions require precise temperature control (±2°C) to avoid exothermic side reactions. Solvent selection (e.g., DMF vs. THF) impacts reaction kinetics; for instance, DMF enhances solubility but complicates purification .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound analogs?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electron distribution in the benzopyran ring, correlating with electrophilic/nucleophilic reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like kinases or GPCRs. For example, substituents at the 3-position (e.g., –CH₃, –Cl) influence binding affinity to ATP pockets in kinase assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound class?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, IC₅₀ protocols). Meta-analysis using standardized reference compounds (e.g., staurosporine for kinase inhibition) and cross-validation with orthogonal assays (e.g., SPR vs. fluorescence polarization) improve reliability . Contradictory solubility data (e.g., DMSO vs. aqueous buffers) require controlled equilibrium solubility studies .

Q. How can enantioselective synthesis of chiral this compound derivatives be achieved?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) enable enantioselective cyclization. For example, (–)-(S)-configured derivatives (≥98% ee) are synthesized via kinetic resolution using lipase enzymes . Polarimetry and chiral HPLC (Chiralpak AD-H column) validate enantiopurity .

Q. What mechanistic insights explain the compound’s stability under physiological conditions?

- Methodological Answer : The dihydrobenzopyran core resists oxidation due to electron-donating substituents (e.g., –OCH₃ at C7), while the carboxamide group enhances metabolic stability via reduced CYP450 recognition. Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS identify degradation pathways (e.g., hydrolysis at pH < 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.